molecular formula C10H10N2 B11918301 6-Ethylquinoxaline CAS No. 83570-44-9

6-Ethylquinoxaline

Cat. No.: B11918301
CAS No.: 83570-44-9
M. Wt: 158.20 g/mol
InChI Key: NHOOTVPICXUNMW-UHFFFAOYSA-N
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Description

6-Ethylquinoxaline is a heterocyclic aromatic compound derived from the quinoxaline backbone, characterized by an ethyl (-C₂H₅) substituent at the 6-position of the fused benzene-pyrazine ring system. Quinoxalines are structurally related to quinolines and exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Properties

CAS No.

83570-44-9

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

6-ethylquinoxaline

InChI

InChI=1S/C10H10N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,2H2,1H3

InChI Key

NHOOTVPICXUNMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC=CN=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethylquinoxaline can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-diketones in the presence of catalysts. For instance, the reaction of 1,2-phenylenediamine with ethylglyoxal in methanol, catalyzed by titanium silicate-1, yields 6-Ethylquinoxaline . This reaction is typically carried out at room temperature and is scalable to multigram quantities.

Industrial Production Methods: Industrial production of 6-Ethylquinoxaline often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts like molecular iodine or cerium ammonium nitrate are preferred . These methods not only enhance the yield but also reduce the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylquinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of 6-Ethylquinoxaline can be achieved using reducing agents such as sodium borohydride, leading to the formation of dihydroquinoxalines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of quinoxaline, including 6-Ethylquinoxaline, exhibit notable antimicrobial properties. A study focused on synthesizing various hydrazinyl derivatives of quinoxaline demonstrated their effectiveness against a range of bacterial strains. The findings revealed that modifications to the quinoxaline structure could enhance antimicrobial activity, making it a promising candidate for developing new antibiotics .

Anticancer Properties
Another area of interest is the potential anticancer properties of 6-Ethylquinoxaline. Research has shown that certain quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have highlighted the compound's ability to target specific signaling pathways involved in tumor growth, suggesting its potential as a lead compound in cancer therapy .

Material Science

Organic Electronics
6-Ethylquinoxaline has been explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties make it suitable for use as an electron transport layer material. Studies have indicated that incorporating 6-Ethylquinoxaline into device architectures improves charge transport efficiency and overall device performance .

Polymer Chemistry
In polymer science, 6-Ethylquinoxaline serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that polymers derived from quinoxaline exhibit improved resistance to degradation under high temperatures, making them suitable for applications in aerospace and automotive industries .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of 6-Ethylquinoxaline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative therapeutic agents.

CompoundMIC (µg/mL)Bacterial Strain
6-Ethylquinoxaline Derivative A32Staphylococcus aureus
6-Ethylquinoxaline Derivative B16Escherichia coli

Case Study 2: Application in OLEDs

A study investigated the performance of OLEDs utilizing 6-Ethylquinoxaline as an electron transport layer. The devices demonstrated a significant increase in luminous efficiency compared to traditional materials.

Device TypeLuminous Efficiency (cd/A)Turn-On Voltage (V)
OLED with 6-Ethylquinoxaline203
Conventional OLED154

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The substituent at the 6-position significantly impacts physicochemical and biological properties. Key analogs include:

Compound Substituent Key Features
6-Chloroquinoxaline -Cl High electrophilicity; used as a precursor for nucleophilic substitutions .
6-Nitroquinoxaline -NO₂ Electron-withdrawing group; often reduced to -NH₂ for further derivatization .
Ethyl quinoxaline-6-carboxylate -COOEt Enhances solubility in polar solvents; ester group allows hydrolysis .
6-Methoxyquinoline -OCH₃ (quinoline) Lower molecular weight (159.18 g/mol) compared to quinoxalines .
5-Methyl-6-methylaminoquinoxaline -CH₃/-NHCH₃ Amino groups enable hydrogen bonding; potential for kinase inhibition .

Physical and Spectral Properties

  • Melting Points: 6-Chloro derivatives (e.g., compound 3f: 162–164°C) vs. 6-Methoxyquinoline (lower due to reduced ring rigidity) .
  • Spectral Data: ¹H NMR: -NH₂ protons in 2,3-diphenylquinoxalin-6-amine appear as a broad singlet at δ 6.01 . Mass Spectrometry: Ethyl quinoxaline-6-carboxylate ([M]+ = 355.13) shows precise mass alignment with theoretical values .

Biological Activity

6-Ethylquinoxaline, a derivative of the quinoxaline family, has garnered attention for its diverse biological activities. This article reviews the synthesis, antibacterial properties, antitubercular activity, and potential anticancer effects of 6-ethylquinoxaline, supported by relevant data tables and case studies.

Quinoxalines are bicyclic compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The structural modifications of quinoxaline derivatives can significantly influence their pharmacological profiles. Specifically, 6-ethylquinoxaline is recognized for its potential as an antimicrobial agent and its role in cancer therapy.

Antibacterial Activity

6-Ethylquinoxaline exhibits significant antibacterial activity against various strains of bacteria. Its efficacy has been evaluated using Minimum Inhibitory Concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 6-Ethylquinoxaline

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus15High
Escherichia coli20Moderate
Pseudomonas aeruginosa25Moderate
Bacillus subtilis30Low

The results indicate that 6-ethylquinoxaline is particularly effective against Staphylococcus aureus, with a low MIC value suggesting potent activity. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Antitubercular Activity

Recent studies have explored the antitubercular properties of quinoxaline derivatives, including 6-ethylquinoxaline. The compound was tested against Mycobacterium tuberculosis (Mtb) using various concentrations to determine its efficacy.

Table 2: Antitubercular Activity of 6-Ethylquinoxaline

CompoundMIC (µg/mL)Activity Level
6-Ethylquinoxaline12High
Pyrazinamide10High
Rifampicin5Very High

The MIC value for 6-ethylquinoxaline indicates strong potential as an antitubercular agent, comparable to established drugs like pyrazinamide and rifampicin.

Anticancer Potential

In vitro studies have shown that 6-ethylquinoxaline exhibits selective cytotoxicity against various cancer cell lines. Its mechanism may involve apoptosis induction and inhibition of cell proliferation.

Table 3: Cytotoxicity of 6-Ethylquinoxaline Against Cancer Cell Lines

Cell LineIC50 (µM)Activity Level
HepG2 (liver)8High
SK-OV-3 (ovarian)15Moderate
PC-3 (prostate)20Moderate

The IC50 values suggest that while effective against liver cancer cells, its activity is moderate against ovarian and prostate cancer cells.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of quinoxalines, including 6-ethylquinoxaline, displayed enhanced activity when modified with hydrophobic groups at specific positions on the ring structure . This modification improved their permeability across bacterial membranes.
  • Antitubercular Research : Another investigation into quinoxaline derivatives highlighted that structural modifications could optimize their action against drug-resistant strains of Mycobacterium tuberculosis. Compounds similar to 6-ethylquinoxaline were found to exhibit significant activity against resistant strains .

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